molecular formula C24H20FNO4S B2472128 3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-15-0

3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2472128
CAS No.: 866726-15-0
M. Wt: 437.49
InChI Key: HEOVBYGEVIOGQH-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 3-fluorophenylmethyl moiety at position 1. The ethoxy group contributes to solubility and metabolic stability, while the fluorinated benzyl group introduces steric and electronic effects critical for target interaction .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOVBYGEVIOGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Twin-Catalyst Methodology

The patent WO2007060685A1 discloses a breakthrough one-pot synthesis of substituted quinolines using silica-supported ferric chloride (Silferc) and zinc chloride. Adapted for 6-ethoxy substitution:

Reaction Scheme:

6-Ethoxyaniline + Methyl vinyl ketone  
→ (Silferc/ZnCl₂, AcOH, 70-75°C)  
→ 6-Ethoxy-4-methyl-1,4-dihydroquinolin-4-one  

Optimized Conditions:

Parameter Value
Catalyst Ratio 1:1.5 (Silferc:ZnCl₂)
Temperature 70-75°C
Reaction Time 3-5 hours
Yield 58-63%

This method circumvents traditional Skraup reaction limitations by:

  • Eliminating concentrated sulfuric acid requirements
  • Enabling precise temperature control through exothermic management
  • Facilitating catalyst recovery via silica support.

Position-Specific Functionalization Strategies

N1-Alkylation with 3-Fluorobenzyl Group

Industrial-Scale Production Considerations

Continuous Flow Implementation

Adapting the batch process for continuous manufacturing:

Unit Operation Technology Residence Time
Cyclization Microstructured reactor 45 minutes
Alkylation Oscillatory baffled 6 hours
Sulfonylation Falling film reactor 20 minutes

Advantages:

  • 23% reduction in total production time
  • 15% improvement in overall yield
  • Enhanced temperature control for exothermic steps

Purification Advancements

Multi-stage crystallization protocol:

  • Primary isolation via antisolvent addition (heptane:EtOAc)
  • Recrystallization from ethanol/water (3:1)
  • Final polish using simulated moving bed chromatography

Purity metrics:

  • HPLC purity: 99.1-99.4%
  • Residual solvents: <300 ppm
  • Heavy metals: <5 ppm

Comparative Methodological Analysis

Table 1: Synthesis Route Comparison

Parameter Twin-Catalysis Classical Skraup Microwave-Assisted
Total Yield 52% 38% 47%
Reaction Time 5.5 hours 18 hours 2 hours
Scalability Excellent Poor Moderate
Byproduct Formation 6-8% 22-25% 12-15%
E-Factor 18.7 43.2 27.4

Key findings:

  • Twin-catalysis balances efficiency and scalability
  • Microwave methods show promise for small batches
  • Classical approaches remain relevant for specialty derivatives

Mechanistic Insights and Computational Modeling

Cyclization Step DFT Analysis

Transition state calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Rate-determining step: Formation of the C-C bond between aniline and methyl vinyl ketone
  • Activation energy: 24.3 kcal/mol in Silferc system vs. 31.7 kcal/mol uncatalyzed
  • Zinc chloride stabilizes developing negative charge via Lewis acid interaction

Sulfonylation Kinetics

In situ IR monitoring demonstrates:

  • Pseudo-first order kinetics (k = 0.18 min⁻¹ at 5°C)
  • Induction period of 8 minutes attributed to chloride displacement
  • Arrhenius parameters: Eₐ = 14.2 kJ/mol, A = 3.8×10⁴ M⁻¹s⁻¹

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl moiety can enhance the compound’s binding affinity and selectivity towards certain receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3 (Sulfonyl/Benzoyl Groups)

  • Target Compound : 3-(Benzenesulfonyl) group.
  • 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (): Replaces benzene with 3-chlorophenylsulfonyl. The chloro substituent increases lipophilicity and may alter steric interactions compared to the unsubstituted benzenesulfonyl group. The 7-diethylamino and 6-fluoro substituents further differentiate its electronic profile .
  • 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (): Substitutes sulfonyl with 4-fluorobenzoyl.

Substituent Variations at Position 6 (Ethoxy vs. Fluoro)

  • Target Compound : 6-Ethoxy group enhances solubility and metabolic stability via oxygen’s electron-donating effect.
  • 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (): Replaces ethoxy with fluoro. Fluorine’s electron-withdrawing nature may increase metabolic resistance but reduce solubility. The 4-methylbenzyl group also differs sterically from the target’s 3-fluorophenylmethyl .
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): Retains ethoxy at position 6 but uses a bulkier 4-isopropylphenylsulfonyl group.

Substituent Variations at Position 1 (Benzyl Groups)

  • Target Compound : 3-Fluorophenylmethyl group balances electronegativity and steric bulk.
  • 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (): Uses 4-methylbenzyl, which lacks fluorine’s electronegativity but introduces a methyl group for hydrophobic interactions .
  • 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): 4-Chlorobenzyl combines chlorine’s electron-withdrawing effects with steric bulk, differing from the target’s 3-fluorine placement .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Position 3 Substituent Position 6 Substituent Position 1 Substituent Key Features Evidence ID
Target Compound Benzenesulfonyl Ethoxy 3-Fluorophenylmethyl Balanced electronic profile, moderate steric
3-(3-Chlorophenylsulfonyl) analog 3-Chlorophenylsulfonyl Fluoro 4-Methylbenzyl Increased lipophilicity, steric hindrance
3-(4-Fluorobenzoyl) analog 4-Fluorobenzoyl Ethoxy 4-Methoxyphenylmethyl Reduced electron withdrawal, enhanced π-π
4-Isopropylphenylsulfonyl analog 4-Isopropylphenylsulfonyl Ethoxy 4-Chlorobenzyl High steric bulk, chlorine electronegativity

Electronic Effects

  • Sulfonyl vs. Benzoyl : Sulfonyl groups (target, ) provide stronger electron withdrawal than benzoyl (), favoring interactions with positively charged residues in target proteins.
  • Fluorine vs. Ethoxy : Fluorine () increases metabolic stability but reduces solubility compared to ethoxy (target, ).

Steric Considerations

  • 3-Fluorophenylmethyl (target) offers optimal steric compatibility compared to 4-methylbenzyl () or 4-chlorobenzyl ().

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. Its unique molecular structure, characterized by the presence of a benzenesulfonyl group, an ethoxy group, and a fluorophenyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C24H20FNO4S and a molecular weight of 439.49 g/mol. The structural features contribute to its solubility and biological interactions.

PropertyValue
Molecular FormulaC24H20FNO4S
Molecular Weight439.49 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized via Friedländer synthesis by condensing aniline derivatives with appropriate ketones.
  • Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of bases like pyridine.
  • Ethoxylation : The ethoxy group is introduced through alkylation reactions using ethyl iodide or ethyl bromide.
  • Fluorophenylmethyl Substitution : The final step involves substituting the appropriate fluorophenylmethyl group onto the quinoline core.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against KB and CNE2 cancer cells with IC50 values indicating effective inhibition (e.g., IC50 = 10.72 μM) .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • DNA Interaction : There is potential for intercalation with DNA, disrupting replication processes in cancer cells.

Case Studies

In a study focused on structure-activity relationships (SAR), researchers identified that modifications in the chemical structure of similar quinoline derivatives significantly impacted their anticancer properties. For example, compounds with enhanced fluorine substitutions exhibited increased cytotoxicity .

Comparative Analysis with Similar Compounds

To understand its uniqueness and potential therapeutic applications better, a comparison can be made with other related compounds:

Compound NameStructure FeaturesBiological Activity
6-MethylquinolineSimple quinoline derivativeModerate antimicrobial activity
5-FluoroindoleIndole scaffold with fluorine substitutionAnticancer properties
7-AminoquinolineAmino group enhances biological activityStronger cytotoxic effects

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to enhance yield and purity?

Methodological Answer:
The synthesis requires multi-step organic reactions with careful optimization of:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk decomposition.
  • Catalysts : Palladium-based catalysts or Lewis acids (e.g., AlCl₃) can improve electrophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures removes byproducts .

Advanced: How can orthogonal protection strategies prevent side reactions during functionalization of the dihydroquinoline core?

Methodological Answer:

  • Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to shield the quinoline nitrogen during sulfonylation or benzylation .
  • Selective deprotection : Acidic conditions remove Boc without affecting the benzenesulfonyl group.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using NMR .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell viability assays : MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Apoptosis markers : Caspase-3/7 activation assays or Annexin V staining to confirm mechanism .
  • Dose-response curves : IC₅₀ values should be compared to reference compounds like doxorubicin .

Advanced: Design a structure-activity relationship (SAR) study to assess the benzenesulfonyl group’s role in target binding.

Methodological Answer:

  • Analog synthesis : Replace benzenesulfonyl with methylsulfonyl, p-toluenesulfonyl, or heterocyclic sulfonamides .
  • Biochemical assays : Measure inhibition constants (Kᵢ) against purified kinases or inflammatory enzymes (e.g., COX-2).
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, correlating with experimental Kᵢ values .

Basic: What statistical methods are suitable for analyzing synthetic yield variability?

Methodological Answer:

  • Randomized block design : Assign reaction batches to blocks based on catalyst lot or solvent purity .
  • ANOVA : Identify significant factors (e.g., temperature, catalyst loading) contributing to yield differences.
  • Replication : Perform triplicate runs under identical conditions to assess reproducibility .

Advanced: Propose a mechanistic study to resolve contradictions in reported molecular targets.

Methodological Answer:

  • Gene knockdown : Use siRNA or CRISPR to silence putative targets (e.g., PI3K, NF-κB) and assess compound efficacy loss .
  • Competitive binding assays : Radiolabel the compound and test displacement by known inhibitors of suspected targets.
  • Proteomic profiling : LC-MS/MS analysis of pull-down samples to identify direct binding partners .

Basic: Which analytical techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzenesulfonyl at C3, ethoxy at C6) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₁FNO₄S) .
  • HPLC : Purity >95% with a C18 column and acetonitrile/water gradient .

Advanced: How can the 3-fluorophenylmethyl group’s impact on lipophilicity be quantified?

Methodological Answer:

  • LogP measurement : Use shake-flask method or HPLC-derived LogP to compare with analogs lacking the fluorophenyl group .
  • Membrane permeability assays : Caco-2 cell monolayers to assess apparent permeability (Papp) .
  • Molecular dynamics simulations : Model partitioning into lipid bilayers using GROMACS .

Advanced: How should discrepancies in reported IC₅₀ values across cell lines be addressed?

Methodological Answer:

  • Standardized protocols : Use identical cell culture conditions (e.g., serum concentration, passage number) .
  • Cell line authentication : STR profiling to confirm identity and rule out contamination.
  • Orthogonal assays : Validate results with clonogenic survival or ATP-based assays .

Advanced: Design a stability study to identify degradation products under physiological conditions.

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers, 40–60°C, and UV light for 14 days .
  • LC-MS analysis : Monitor degradation peaks and identify products via fragmentation patterns.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition .

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